molecular formula C20H23NO2 B1359595 3,5-Dimethyl-3'-morpholinomethyl benzophenone CAS No. 898791-77-0

3,5-Dimethyl-3'-morpholinomethyl benzophenone

Cat. No.: B1359595
CAS No.: 898791-77-0
M. Wt: 309.4 g/mol
InChI Key: KFPFYDBZYKRRON-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,5-Dimethyl-3’-morpholinomethyl benzophenone involves several steps, typically starting with the preparation of the benzophenone core. The synthetic route often includes:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,5-Dimethyl-3’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,5-Dimethyl-3’-morpholinomethyl benzophenone has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry and for the synthesis of other complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-3’-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3,5-Dimethyl-3’-morpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:

The uniqueness of 3,5-Dimethyl-3’-morpholinomethyl benzophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3,5-dimethylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-15-10-16(2)12-19(11-15)20(22)18-5-3-4-17(13-18)14-21-6-8-23-9-7-21/h3-5,10-13H,6-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPFYDBZYKRRON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643091
Record name (3,5-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-77-0
Record name (3,5-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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